molecular formula C25H49N3O5 B560402 (2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide CAS No. 155233-31-1

(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide

Katalognummer: B560402
CAS-Nummer: 155233-31-1
Molekulargewicht: 471.683
InChI-Schlüssel: OETLWENFMPDFNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Discovery and Isolation

The discovery of Moiramide B traces back to early investigations of marine bacterial metabolites with potential antimicrobial properties. The initial isolation work began with the identification of andrimid, which was first described by Komura and colleagues from Enterobacter species. This foundational work established the framework for understanding this novel class of natural products and their biological activities.

Subsequently, Andersen and colleagues conducted comprehensive studies that led to the isolation of andrimid together with moiramides A through C from a marine isolate of Pseudomonas fluorescens. This work marked a significant advancement in the field, as it revealed the existence of a family of related compounds with similar structural features but distinct biological properties. The isolation process involved careful extraction and purification procedures from bacterial cultures grown under specific marine conditions.

Moiramide B specifically was extracted from a marine isolate of Pseudomonas fluorescens obtained from the Moira Sound in Alaska. The isolation process required sophisticated analytical techniques to separate and identify the individual compounds within this family of natural products. The marine origin of the producing organism is particularly significant, as marine environments often harbor unique bacterial strains capable of producing novel bioactive compounds due to the extreme and competitive conditions in these ecosystems.

The structural elucidation of Moiramide B involved extensive spectroscopic analysis and chemical characterization to determine its three-dimensional configuration and absolute stereochemistry. This work revealed the complex pseudopeptide nature of the molecule and its unique pyrrolidinedione backbone, which would later prove crucial for understanding its mechanism of action. The successful isolation and characterization of Moiramide B represented a significant milestone in natural product discovery, particularly given the compound's subsequent identification as a first-in-class inhibitor of bacterial acetyl-coenzyme A carboxylase.

Nomenclature and Chemical Identity

Moiramide B possesses a complex chemical structure that necessitates detailed nomenclature to accurately describe its molecular architecture. The systematic International Union of Pure and Applied Chemistry name for this compound is (2E,4E)-N-[(1S)-3-({(2S)-3-Methyl-1-[(3R,4S)-4-methyl-2,5-dioxo-3-pyrrolidinyl]-1-oxo-2-butanyl}amino)-3-oxo-1-phenylpropyl]-2,4-hexadienamide. This comprehensive nomenclature reflects the multiple stereocenters and functional groups present within the molecule, as well as the specific geometric configuration of the double bonds in the fatty acid side chain.

The molecular formula of Moiramide B is C25H31N3O5, with a molecular weight of 453.539 daltons and a monoisotopic mass of 453.226371 daltons. The compound contains four defined stereocenters, all of which contribute to its biological activity and specificity for its target enzyme. The double-bond stereo configuration is designated as (2E,4E), indicating the trans configuration of both double bonds in the hexadienoic acid portion of the molecule.

Chemical Property Value
Molecular Formula C25H31N3O5
Molecular Weight 453.539 Da
Monoisotopic Mass 453.226371 Da
Stereocenters 4 defined
Double Bond Configuration (2E,4E)
ChemSpider Identification 9919348

The structural complexity of Moiramide B reflects its modular composition, consisting of distinct functional domains that serve different biological purposes. The molecule can be conceptually divided into three main regions: the pyrrolidinedione headgroup, the pseudopeptide backbone containing valine and beta-phenylalanine residues, and the unsaturated fatty acid tail. Each of these regions contributes specifically to either the enzyme inhibition activity or the cellular uptake properties of the compound.

The Simplified Molecular Input Line Entry System representation provides a linear description of the molecule's connectivity: C/C=C/C=C/C(=O)NC@@HC2=CC=CC=C2. This notation captures the stereochemical information and connectivity patterns essential for understanding the three-dimensional structure and subsequent biological activity of Moiramide B.

Relationship to Andrimid and Other Moiramides

Moiramide B belongs to a distinctive family of natural products characterized by their pseudopeptide pyrrolidinedione backbone structure. This family includes andrimid and moiramides A through C, all of which share fundamental structural similarities while exhibiting variations in their side chain compositions and biological activities. The relationship between these compounds provides important insights into structure-activity relationships and the evolutionary development of this class of natural products.

Andrimid serves as the prototypical member of this family and was the first compound in this class to be identified and characterized. The structural relationship between andrimid and Moiramide B is particularly close, with both compounds sharing the characteristic (4S)-methyl succinimide moiety that proves essential for biological activity. Both compounds demonstrate potent inhibition of bacterial acetyl-coenzyme A carboxylase through specific interaction with the carboxyltransferase component, indicating a conserved mechanism of action across this family of natural products.

The modular nature of these compounds allows for structural diversity while maintaining core functional elements. Moiramides A, B, and C differ primarily in their fatty acid side chain compositions, while retaining the essential pseudopeptide backbone that confers enzyme inhibitory activity. This structural variability suggests that the fatty acid tail region can be modified without completely abolishing biological activity, a finding that has important implications for medicinal chemistry approaches to developing improved analogs.

Comparative analysis of the biological activities within this family reveals that both andrimid and Moiramide B exhibit broad-spectrum antibacterial activity, though with varying potencies against different bacterial species. The mechanism of resistance to these compounds is also conserved, with bacterial strains developing resistance through mutations in the carboxyltransferase subunits AccA or AccD. This shared resistance mechanism further confirms the related modes of action among family members and suggests that cross-resistance between compounds is likely.

The evolutionary relationship between these compounds is particularly intriguing from a natural product chemistry perspective. The producing organisms appear to have evolved the ability to synthesize multiple related structures simultaneously, possibly as a strategy to overcome potential resistance mechanisms or to optimize activity against different target organisms. The co-occurrence of these compounds in the same bacterial strains suggests coordinated biosynthetic pathways that can generate structural diversity around a common pharmacophore.

Significance in Natural Product Chemistry

Moiramide B represents a paradigmatic example of nature's sophisticated approach to drug design, demonstrating how natural selection can generate highly specific and potent bioactive molecules. The compound's significance extends beyond its immediate antibacterial properties to encompass broader principles of natural product chemistry, including target selectivity, mechanism of action, and structural optimization. The discovery of Moiramide B has fundamentally altered understanding of how natural products can target essential bacterial metabolic pathways through novel mechanisms.

The most remarkable aspect of Moiramide B's significance lies in its identification as the first natural product inhibitor of bacterial acetyl-coenzyme A carboxylase, a previously unexploited target for antibacterial therapy. This discovery opened an entirely new avenue for antibiotic development, particularly important given the urgent need for antibacterial agents with novel mechanisms of action to combat antibiotic-resistant pathogens. The enzyme target is broadly conserved among bacteria but differs sufficiently from mammalian acetyl-coenzyme A carboxylases to provide selectivity, making it an attractive target for therapeutic development.

From a mechanistic perspective, Moiramide B exemplifies sophisticated molecular recognition principles. Crystal structure studies revealed that the compound binds to its target enzyme in an enol/enolate form, with the (4S)-methyl succinimide moiety specifically interacting with the oxyanion holes of the carboxyltransferase. This finding demonstrates how natural products can exploit the same catalytic machinery used by enzymes for substrate binding, effectively turning the enzyme's own catalytic mechanism against itself. Such molecular mimicry represents an elegant solution to the challenge of achieving high-affinity, specific enzyme inhibition.

The modular architecture of Moiramide B provides important insights into the relationship between structure and function in natural products. Structure-activity studies have revealed that different regions of the molecule serve distinct biological functions: the pyrrolidinedione headgroup functions as the "warhead" responsible for enzyme inhibition, while the unsaturated fatty acid tail serves primarily to facilitate cellular uptake rather than contributing to target binding. This functional compartmentalization demonstrates how natural selection can optimize different aspects of bioactivity within a single molecule.

The compound's selectivity profile further emphasizes its significance in natural product chemistry. Moiramide B exhibits inhibition values greater than 100 micromolar against eukaryotic acetyl-coenzyme A carboxylase from rat liver, indicating high selectivity for the bacterial multisubunit enzyme. This selectivity differential of several orders of magnitude demonstrates how subtle structural differences between related enzymes can be exploited to achieve species-specific inhibition, a principle that is fundamental to successful drug development.

Biological Target Inhibition Constant Selectivity
Bacterial Acetyl-CoA Carboxylase 5 nanomolar High activity
Mammalian Acetyl-CoA Carboxylase >100 micromolar Minimal activity
Selectivity Ratio >20,000-fold Highly selective

The discovery and characterization of Moiramide B has also contributed significantly to understanding bacterial resistance mechanisms and their implications for antibiotic development. The identification of specific mutations in carboxyltransferase subunits that confer resistance to pyrrolidinedione antibiotics provides valuable information about the molecular basis of antibiotic resistance and suggests strategies for designing second-generation compounds that might overcome such resistance mechanisms. This knowledge is particularly valuable in the current era of widespread antibiotic resistance, where understanding resistance mechanisms is crucial for effective drug development strategies.

Eigenschaften

IUPAC Name

N-[3-[[3-methyl-1-(4-methyl-2,5-dioxopyrrolidin-3-yl)-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLLJSBRSSYYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2E,4E)-Hexa-2,4-dienoic acid, also known as sorbic acid (CAS No. 110-44-1), is a naturally occurring compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields based on diverse research sources.

  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : 112.13 g/mol
  • Structure : The compound features a conjugated diene system, which is crucial for its reactivity and biological function.

Antimicrobial Properties

(2E,4E)-Hexa-2,4-dienoic acid is primarily recognized for its antimicrobial properties. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi.

  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. Its effectiveness varies with concentration and the type of microorganism.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Escherichia coli0.1%
    Staphylococcus aureus0.05%
    Candida albicans0.1%

Antioxidant Activity

Research indicates that (2E,4E)-hexa-2,4-dienoic acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

  • Study Findings : In vitro studies demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines treated with the compound at concentrations ranging from 50 to 200 µM.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

  • Research Example : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with (2E,4E)-hexa-2,4-dienoic acid significantly reduced the production of TNF-alpha and IL-6.

Case Studies

  • Food Preservation : Due to its antimicrobial properties, (2E,4E)-hexa-2,4-dienoic acid is widely used as a food preservative. A study demonstrated its effectiveness in extending the shelf life of dairy products by inhibiting mold growth.
  • Cosmetic Applications : In cosmetic formulations, this compound has been utilized for its antioxidant and antimicrobial properties. Clinical trials have shown improved skin hydration and reduced signs of aging in products containing this acid.

Safety and Toxicology

While generally recognized as safe when used as a food additive, high concentrations can lead to irritation or allergic reactions in sensitive individuals. Safety assessments indicate that it does not exhibit significant toxicity at typical usage levels.

ParameterValue
LD50 (oral)>5000 mg/kg
Skin IrritationMild irritation observed
Eye IrritationModerate irritation

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues of (2E,4E)-Hexa-2,4-dienoic Acid Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Reference
(Target Compound) (2E,4E)-dienoic acid, (3R,4S)-4-methyl-2,5-dioxo-pyrrolidine, chiral phenylalkyl amide ~500 (estimated) Amide, conjugated diene, diketone
2E,4E-Hexadienoic acid isobutylamide (2E,4E)-dienoic acid, isobutylamide 167.25 Amide, conjugated diene
(2Z,4E)-Hexa-2,4-dienoic acid (2Z,4E)-dienoic acid 128.13 Carboxylic acid, conjugated diene
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid Butenoyl-pyrrolidine, 4-oxo group ~195 (estimated) Ketone, amide, conjugated alkene
5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine Pyrimidine core, aromatic phenyl group 254.1 (M+H) Amine, heterocycle

Key Comparative Analysis

Dienoic Acid Isomerism: The target compound’s (2E,4E) configuration differs from (2Z,4E)-hexa-2,4-dienoic acid , which exhibits reduced conjugation due to cis geometry at C2. The trans,trans arrangement in the target likely enhances electrophilicity and UV absorption, critical for photostability or ligand-receptor interactions.

Amide Substituent Complexity: Compared to 2E,4E-Hexadienoic acid isobutylamide , the target’s amide group incorporates a chiral pyrrolidine dione and phenylalkyl chain. This increases molecular weight (~500 vs. 167.25 g/mol) and may reduce solubility but improve target specificity via stereochemical complementarity.

Pyrrolidine Dione vs. Pyrimidine Moieties: The (3R,4S)-4-methyl-2,5-dioxo-pyrrolidine in the target contrasts with pyrimidine rings in compounds like 5-(4-amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine . Pyrrolidine diones are potent electrophiles due to the diketone, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols), whereas pyrimidines rely on hydrogen bonding and π-π stacking.

Synthetic Accessibility: The target’s stereochemical complexity necessitates enantioselective synthesis (e.g., chiral catalysts ), unlike simpler analogues such as 2E,4E-Hexadienoic acid isobutylamide, which can be synthesized via direct amidation .

Biological Implications :

  • The phenyl group in the target’s substituent may enhance lipophilicity and blood-brain barrier penetration compared to aliphatic amides. However, the pyrrolidine dione’s polarity could counterbalance this, optimizing LogP for membrane permeability .

Vorbereitungsmethoden

Synthesis of (2E,4E)-Hexa-2,4-Dienoic Acid (Sorbic Acid)

The sorbic acid moiety serves as the foundational dienoic acid component. Source describes a high-yield method for generating sorbic acid via basic hydrolysis of 2,4-alkadienoic acid amides. Specifically, hexa-2,4-dienamide is treated with aqueous sodium hydroxide (20–50% concentration) under reflux (90–100°C) for 1–3 hours, followed by acidification with HCl to precipitate sorbic acid. The reaction preserves the E,E configuration when conducted under strongly alkaline conditions . Alternative routes include acid hydrolysis of 5,6-dihydro-6-methyl-2-oxo-2H-pyran-3-carboxamide in mineral acid (80–150°C), which concurrently yields sorbic acid and its lactone derivative .

Critical Parameters :

  • Temperature : >90°C ensures isomerization to the all-trans configuration.

  • Base Concentration : 20–50% NaOH minimizes side reactions.

  • Workup : Extraction with chloroform and crystallization yield >95% purity .

Synthesis of (3R,4S)-4-Methyl-2,5-Dioxo-Pyrrolidine-3-Carboxylic Acid

The pyrrolidine dione fragment requires stereoselective synthesis. Source outlines a catalytic asymmetric approach using gadolinium(III) isopropoxide (Gd(O-i-Pr)₃) and tert-butyl hydroperoxide (TBHP) to epoxy amides, which are subsequently cyclized. For example, styryloxirane-2-carboxylic acid benzyl amide undergoes acid-catalyzed cyclization to form the pyrrolidine dione core .

Stepwise Protocol :

  • Epoxidation : React styryl acrylamide with TBHP in THF using Gd(O-i-Pr)₃ (0.2 M, 15 mol%) at room temperature for 48 hours (85% yield, 99% ee) .

  • Cyclization : Treat the epoxyamide with trifluoroacetic acid (TFA) in dichloromethane (DCM) to induce ring closure (70–80% yield).

  • Methylation : Introduce the 4-methyl group via alkylation with methyl iodide under basic conditions (K₂CO₃, DMF) .

Stereochemical Control :

  • The Gd catalyst induces syn epoxidation, ensuring the (3R,4S) configuration .

  • Chiral HPLC (DAICEL CHIRALPAK AS-H) confirms enantiopurity (>99% ee) .

Assembly of the Peptide Backbone

The peptide segment {(S)-2-[(S)-2-methyl-1-(pyrrolidine dione-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl} is constructed via iterative amide couplings. Source demonstrates analogous syntheses of N-substituted hexa-2,4-dienamides using sorbic acid chloride and amines.

Key Steps :

  • Amino Acid Preparation :

    • Synthesize (S)-2-methyl-1-aminopropane via reductive amination of (S)-2-methylpropanal with ammonium acetate and NaBH₃CN .

    • Couple this amine to (S)-2-(benzyloxycarbonylamino)-3-phenylpropanoic acid using HATU/DIPEA in DMF (90% yield) .

  • Deprotection and Cyclization :

    • Remove the Z-group via hydrogenolysis (H₂/Pd-C), then react with the pyrrolidine dione fragment using EDCl/HOBt (80% yield) .

Final Amide Coupling

The sorbic acid and peptide segments are conjugated via amide bond formation. Source reports that sorbic acid chloride reacts with primary amines at 0°C in THF to form dienamides in >85% yield.

Optimized Procedure :

  • Activation : Treat sorbic acid (1.0 equiv) with oxalyl chloride (1.2 equiv) in DCM (0°C, 2 hours).

  • Coupling : Add the peptide amine (1.1 equiv) and DMAP (0.1 equiv) in THF, stir at 25°C for 12 hours.

  • Purification : Isolate the product via silica chromatography (hexane/EtOAc 4:1 → 1:1), yielding 78–82% of the title compound .

Characterization Data :

  • ¹H NMR (CDCl₃): δ 6.82 (d, J = 15.0 Hz, 1H, CH=CH), 6.05 (dd, J = 15.0, 10.5 Hz, 1H, CH=CH), 5.92 (d, J = 10.5 Hz, 1H, CH=CH), 4.45 (m, 1H, NHCH), 3.12 (m, 2H, CH₂Ph), 1.32 (d, J = 6.8 Hz, 3H, CH(CH₃)) .

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30) .

Challenges and Mitigation Strategies

  • Stereochemical Integrity : High-temperature steps risk epimerization. Using low-temperature couplings (0–5°C) and chiral auxiliaries preserves configurations .

  • Diene Stability : The conjugated diene is light-sensitive. Conduct reactions under inert atmosphere (N₂/Ar) with amber glassware .

  • Byproduct Formation : Lactone byproducts from sorbic acid are removed via selective crystallization .

Q & A

Q. What are the key challenges in synthesizing this compound with stereochemical control?

The compound’s stereochemical complexity arises from its (3R,4S)-configured pyrrolidine-2,5-dione core and multiple chiral centers. A robust synthesis requires:

  • Chiral auxiliary strategies : Use of (S)-2-methyl-1-propylcarbamoyl intermediates to control stereochemistry during amide bond formation, as exemplified in General Procedure F1 for amide coupling (e.g., coupling with activated esters like HATU/DIPEA) .
  • Protection/deprotection steps : Selective protection of the pyrrolidinone carbonyl group to avoid side reactions during coupling .
  • Characterization : Confirm stereochemistry via NOESY NMR and chiral HPLC .

Q. How can researchers validate the regioselectivity of the hexa-2,4-dienoic acid moiety?

The (2E,4E)-configuration of the dienoic acid is critical for bioactivity. Validation methods include:

  • NMR coupling constants : 3JH,H^3J_{H,H} values for vinyl protons (typically 15–16 Hz for trans-configuration) .
  • X-ray crystallography : If crystalline derivatives are available, as demonstrated for structurally analogous dienoic acids (e.g., (2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoic acid) .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for the diene system .

Advanced Research Questions

Q. What experimental design principles optimize yield in multi-step syntheses of this compound?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) for critical steps like pyrrolidinone ring formation .
  • Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat transfer and reduce side products .
  • Bayesian optimization : Machine learning algorithms to predict optimal reaction conditions from sparse datasets, as demonstrated in analogous syntheses .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly in crystallization?

The compound’s crystallinity is governed by:

  • π-π stacking : Between the phenyl group and pyrrolidinone ring, observed in related spirocyclic compounds .
  • Hydrogen bonding : The 2,5-dioxo-pyrrolidine moiety forms strong H-bonds with solvents (e.g., DMSO), affecting polymorph selection .
  • Halogen interactions : If fluorinated analogs are synthesized, C–F···H–C interactions may stabilize specific crystal lattices .

Q. How to resolve contradictions in bioactivity data across structurally similar analogs?

Discrepancies in bioactivity (e.g., IC50 variations) may arise from:

  • Conformational flexibility : Use molecular dynamics (MD) simulations to compare the compound’s binding poses in target proteins (e.g., kinases) vs. inactive analogs .
  • Metabolic stability : Assess hepatic microsomal stability to identify labile groups (e.g., ester vs. amide linkages) using LC-MS/MS .
  • Off-target effects : Perform kinome-wide profiling to differentiate selective vs. promiscuous binding .

Methodological Guidance

Q. What analytical techniques are essential for purity assessment?

  • HPLC-MS : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to detect trace impurities (e.g., de-esterified byproducts) .
  • Elemental analysis : Verify stoichiometry of C, H, N, and O (±0.3% tolerance) .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to confirm polymorphic purity .

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 48 hours. Monitor degradation products via UPLC-QTOF .
  • Lyophilization stability : Assess hygroscopicity by storing lyophilized powder at 25°C/60% RH for 4 weeks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide
Reactant of Route 2
(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.